3,5-Dichloro-2-methylbenzyl chloride
Overview
Description
3,5-Dichloro-2-methylbenzyl chloride is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-methylbenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylbenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of 3,5-dichloro-2-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution: Products include 3,5-dichloro-2-methylbenzyl alcohol, 3,5-dichloro-2-methylbenzylamine, and 3,5-dichloro-2-methylbenzylthiol.
Oxidation: Major products are 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-2-methylbenzyl alcohol.
Reduction: The primary product is 3,5-dichloro-2-methylbenzyl alcohol.
Scientific Research Applications
3,5-Dichloro-2-methylbenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2-methylbenzyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzyl chloride
- 2,4-Dichloro-5-methylbenzyl chloride
- 3,5-Dichloro-2-methylbenzoic acid
Uniqueness
3,5-Dichloro-2-methylbenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies .
Properties
IUPAC Name |
1,5-dichloro-3-(chloromethyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSEWSCQHYMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237059 | |
Record name | Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806347-44-3 | |
Record name | Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806347-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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